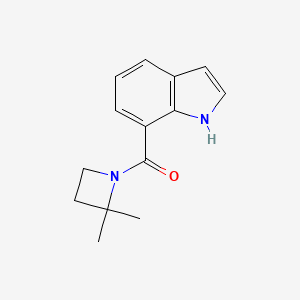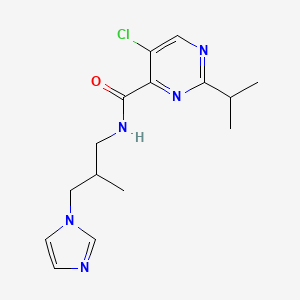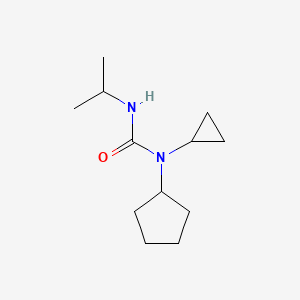
3-Phenyl-1-(1,4-thiazepan-4-yl)prop-2-yn-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1-(1,4-thiazepan-4-yl)prop-2-yn-1-one, also known as PTZ-TP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
3-Phenyl-1-(1,4-thiazepan-4-yl)prop-2-yn-1-one is believed to exert its effects by modulating the activity of the GABA-A receptor, a neurotransmitter receptor that plays a crucial role in the regulation of neuronal excitability. It is thought to enhance the binding of GABA to the receptor, thereby increasing its inhibitory effects on neuronal activity.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the reduction of seizure activity in animal models of epilepsy, the reduction of anxiety-like behavior in rodents, and the induction of sedation and hypnosis. It has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Phenyl-1-(1,4-thiazepan-4-yl)prop-2-yn-1-one has several advantages for use in laboratory experiments, including its ease of synthesis, low toxicity profile, and well-characterized mechanism of action. However, it also has some limitations, including its relatively low potency and selectivity for the GABA-A receptor, which may limit its usefulness in certain applications.
Direcciones Futuras
There are several potential future directions for research on 3-Phenyl-1-(1,4-thiazepan-4-yl)prop-2-yn-1-one, including the development of more potent and selective analogs, the investigation of its potential applications in other neurological disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to determine its potential for clinical use.
Métodos De Síntesis
3-Phenyl-1-(1,4-thiazepan-4-yl)prop-2-yn-1-one can be synthesized through a multistep process that involves the condensation of 2-cyanophenylacetylene with 4-aminothiophenol to form 3-phenyl-1-(4-aminothiophenyl)prop-2-yn-1-one. The resulting compound is then cyclized with 1,4-dibromobutane to form this compound.
Aplicaciones Científicas De Investigación
3-Phenyl-1-(1,4-thiazepan-4-yl)prop-2-yn-1-one has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and biochemistry. It has been shown to have anticonvulsant, anxiolytic, and sedative properties, making it a promising candidate for the treatment of neurological disorders such as epilepsy and anxiety.
Propiedades
IUPAC Name |
3-phenyl-1-(1,4-thiazepan-4-yl)prop-2-yn-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c16-14(15-9-4-11-17-12-10-15)8-7-13-5-2-1-3-6-13/h1-3,5-6H,4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQDVLUROCYFGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1)C(=O)C#CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,2-Dimethylazetidine-1-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585364.png)
![2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585376.png)

![1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperidin-4-ol](/img/structure/B7585394.png)




![N-(5-amino-2-fluorophenyl)-3-[2-(4-fluorophenyl)pyrrolidin-1-yl]propanamide](/img/structure/B7585426.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one](/img/structure/B7585434.png)



